molecular formula C9H11NO B6308258 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one CAS No. 22607-51-8

7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one

Cat. No.: B6308258
CAS No.: 22607-51-8
M. Wt: 149.19 g/mol
InChI Key: SZJMQCSQGXDGII-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
  • 4-Oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-Tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrrolo[1,2-a]azepin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-1-2-6-10-7-3-4-8(9)10/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMQCSQGXDGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC=C2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one
Reactant of Route 2
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one
Reactant of Route 3
Reactant of Route 3
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one
Reactant of Route 4
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one
Reactant of Route 5
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one
Reactant of Route 6
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one

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